molecular formula C14H27NO3 B2378948 3,3-dimethyl-2-octanamidobutanoic acid CAS No. 1218379-29-3

3,3-dimethyl-2-octanamidobutanoic acid

Cat. No.: B2378948
CAS No.: 1218379-29-3
M. Wt: 257.374
InChI Key: PBJVSQNKLCGXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-2-octanamidobutanoic acid is an organic compound with the molecular formula C14H27NO3 It is a derivative of butanoic acid, featuring a dimethyl substitution at the third carbon and an octanoylamino group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-octanamidobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,3-dimethylbutanoic acid and octanoyl chloride.

    Amidation Reaction: The octanoyl chloride is reacted with 3,3-dimethylbutanoic acid in the presence of a base such as triethylamine to form the octanoylamino derivative.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-octanamidobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, hydroxylated compounds.

Scientific Research Applications

3,3-dimethyl-2-octanamidobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-octanamidobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutanoic acid: Lacks the octanoylamino group, making it less complex.

    Octanoylamino derivatives: Compounds with similar amide groups but different carbon chain lengths or substitutions.

Uniqueness

3,3-dimethyl-2-octanamidobutanoic acid is unique due to its specific combination of a dimethyl-substituted butanoic acid backbone and an octanoylamino group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3,3-dimethyl-2-(octanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-5-6-7-8-9-10-11(16)15-12(13(17)18)14(2,3)4/h12H,5-10H2,1-4H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJVSQNKLCGXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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